molecular formula C16H18F6N2O B2793523 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide CAS No. 2309575-39-9

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2793523
CAS No.: 2309575-39-9
M. Wt: 368.323
InChI Key: RJRFXZDCWZYHFF-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide is a synthetic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)piperidin-4-amine with 4-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide is unique due to the combination of its trifluoroethyl and trifluoromethylbenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F6N2O/c17-15(18,19)10-24-7-5-11(6-8-24)9-23-14(25)12-1-3-13(4-2-12)16(20,21)22/h1-4,11H,5-10H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRFXZDCWZYHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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